Barbituric acid, 5-salicylidene-2-thio-

Description

Contextualization within Barbituric Acid Chemistry

Barbituric acid and its derivatives have long been a cornerstone in the field of medicinal chemistry, primarily known for their sedative and hypnotic properties. The core structure, a pyrimidine (B1678525) heterocycle, allows for extensive functionalization, leading to a vast library of compounds with diverse biological activities. The introduction of a sulfur atom at the C2 position to form 2-thiobarbituric acid modifies the electronic and steric properties of the ring, opening new avenues for chemical exploration. The subsequent condensation with salicylaldehyde (B1680747) at the C5 position to yield Barbituric acid, 5-salicylidene-2-thio- further expands its chemical complexity and potential for tailored applications.

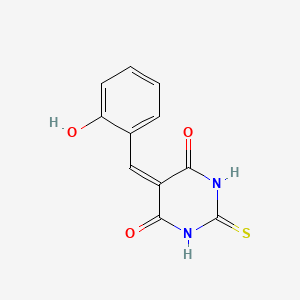

Structural Features and Nomenclature of Barbituric Acid, 5-salicylidene-2-thio-

The systematic name for this compound is 5-(2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Its structure is characterized by a 2-thiobarbituric acid moiety linked to a salicylidene group via a double bond at the 5-position of the heterocyclic ring. This arrangement results in a conjugated system that influences the molecule's electronic and photophysical properties.

The presence of hydroxyl, carbonyl, and thiocarbonyl groups, along with imide protons, allows for a rich tapestry of intermolecular interactions, including hydrogen bonding. Furthermore, the molecule can exist in different tautomeric forms, primarily involving keto-enol and thione-thiol equilibria, which can significantly impact its chemical behavior and crystalline structure. mdpi.com

Table 1: Nomenclature and Structural Identifiers

| Identifier | Value |

| Systematic Name | 5-(2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

| Common Name | Barbituric acid, 5-salicylidene-2-thio- |

| Molecular Formula | C₁₁H₈N₂O₃S |

| CAS Number | 27430-16-6 researchgate.net |

Significance in Contemporary Academic Research

In recent years, derivatives of 5-arylidene barbituric and thiobarbituric acids have emerged as compounds of interest beyond their traditional pharmaceutical roles. Research has increasingly focused on their potential in materials science and as analytical reagents. researchgate.net The specific structural attributes of Barbituric acid, 5-salicylidene-2-thio-, particularly its extended π-conjugation and the presence of multiple coordination sites, make it a candidate for the development of novel functional materials and chemical sensors.

Structure

3D Structure

Properties

CAS No. |

114370-98-8 |

|---|---|

Molecular Formula |

C11H8N2O3S |

Molecular Weight |

248.26 g/mol |

IUPAC Name |

5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C11H8N2O3S/c14-8-4-2-1-3-6(8)5-7-9(15)12-11(17)13-10(7)16/h1-5,14H,(H2,12,13,15,16,17) |

InChI Key |

RGLBWQAEHZVAMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Barbituric Acid, 5 Salicylidene 2 Thio

General Synthetic Routes to the Barbituric Acid Core

The core structure, 2-thiobarbituric acid, is a heterocyclic compound that serves as a fundamental building block for a wide range of derivatives. wikipedia.org Its synthesis is typically achieved through a condensation reaction. The most common and established method involves the reaction of diethyl malonate with thiourea. chemicalbook.com

This reaction is generally carried out in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The base facilitates the deprotonation of diethyl malonate, forming an enolate that subsequently attacks the carbonyl carbon of thiourea. The mixture is heated under reflux for several hours to drive the reaction to completion. Following the reaction, the solvent is removed, and the mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 2-thiobarbituric acid product. chemicalbook.com The crude product can then be purified by recrystallization.

Targeted Synthesis of 5-Salicylidene Barbituric Acid Derivatives

The introduction of the salicylidene group at the 5-position of the 2-thiobarbituric acid ring is accomplished via the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as 2-thiobarbituric acid. researchgate.netrltsc.edu.inresearchgate.net

The Knoevenagel condensation between salicylaldehyde (B1680747) and 2-thiobarbituric acid involves the reaction of the aldehyde's carbonyl group with the active methylene carbon (C-5) of the thiobarbituric acid, followed by a dehydration step to form the C=C double bond of the 5-salicylidene group. researchgate.netnih.gov This reaction can be catalyzed by either weak acids or bases.

A variety of catalytic systems have been employed to facilitate this transformation. Mild acidic conditions, such as using a small amount of acetic acid in an ethanol medium at room temperature, have proven effective. rltsc.edu.inresearchgate.net Basic catalysts are also widely used, with options ranging from simple amines to heterogeneous systems. The choice of catalyst and reaction conditions can influence the reaction rate and product yield. researchgate.net

Barbituric acid and its thio-analogs are frequently utilized as key components in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. znaturforsch.com In many MCRs designed to produce pyrano[2,3-d]pyrimidine derivatives, the initial step is the in situ formation of a 5-arylidene barbiturate (B1230296) intermediate via a Knoevenagel condensation. researchgate.netnih.gov

Specifically, a three-component reaction between an aldehyde (such as salicylaldehyde), 2-thiobarbituric acid, and an active methylene compound like malononitrile (B47326) will first proceed through the formation of 5-salicylidene-2-thiobarbituric acid. scispace.com This highly reactive intermediate then undergoes a subsequent Michael addition with the malononitrile, followed by intramolecular cyclization to yield the final heterocyclic product. nih.gov This pathway underscores the role of the Knoevenagel condensation as a critical initiating step in more complex synthetic sequences.

In line with the principles of green chemistry, several environmentally benign methods have been developed for the synthesis of 5-arylidene barbituric acid derivatives. These approaches aim to reduce or eliminate the use of hazardous solvents and catalysts, and often improve energy efficiency.

One prominent green strategy is the use of water as a reaction medium. researchgate.net Another approach involves solvent-free reactions conducted by grinding the reactants together at room temperature, a technique known as mechanochemistry. For example, the condensation of aromatic aldehydes and barbituric acid can be achieved by grinding them with a catalytic amount of sodium acetate (B1210297), offering short reaction times and high yields without the need for a solvent. The use of modified fly ash, an industrial waste product, as a catalyst in aqueous media also represents a cost-effective and green synthetic route. tsijournals.com

| Method | Catalyst/Medium | Conditions | Advantages |

| Mechanosynthesis | Sodium Acetate | Grinding, Room Temp | Solvent-free, short reaction time, high yields. |

| Aqueous Synthesis | Water | Heating | Environmentally benign solvent. researchgate.net |

| Heterogeneous Catalysis | NaOH/Fly Ash | Aqueous Medium | Utilizes industrial waste, cost-effective. tsijournals.com |

| Natural Acid Catalysis | Tamarind Juice | Aqueous Medium | Use of a natural, renewable catalyst. researchgate.net |

This table presents a summary of various green chemistry approaches for the synthesis of 5-arylidene barbituric acid derivatives.

Derivatization at the 5-Position and Ring System Modifications

While the 5-salicylidene moiety offers a point for further functionalization, modifications can also be made directly to the pyrimidine (B1678525) ring system. One such transformation involves the active C-H bond at the 5-position of the parent thiobarbituric acid ring.

A notable derivatization is the formation of hydrazone derivatives through a C(sp³)–H functionalization at the 5-position. A one-pot, three-component reaction has been developed for the synthesis of 5-(2-arylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones. nih.govacs.org

This transformation proceeds under ambient conditions without the need for any catalyst or additive. The reaction involves combining 2-thiobarbituric acid, a primary aromatic amine, and tert-butyl nitrite (B80452) (TBN) in an acetonitrile (B52724) solvent at room temperature. nih.gov The proposed mechanism begins with the formation of a diazonium salt from the reaction between the aromatic amine and TBN. This diazonium salt then couples with the C-5 position of 2-thiobarbituric acid in a dehydrogenative aza-coupling process to yield the final hydrazone product in good to excellent yields. nih.gov This method is characterized by its operational simplicity, broad substrate scope, and short reaction times. nih.govacs.org

| Aromatic Amine (Substituent) | Product | Yield (%) |

| 4-OCH₃ | 5-(2-(4-methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 94% |

| 4-CH₃ | 5-(2-p-tolylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 92% |

| H | 5-(2-phenylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 90% |

| 4-F | 5-(2-(4-fluorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 93% |

| 4-Cl | 5-(2-(4-chlorophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 95% |

| 4-Br | 5-(2-(4-bromophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 96% |

| 4-NO₂ | 5-(2-(4-nitrophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 88% |

This table illustrates the scope of the dehydrogenative aza-coupling reaction with various substituted aromatic amines and their corresponding product yields, based on data reported in the literature. nih.gov

Synthesis of Fused Heterocyclic and Spiro-Heterocycle Systems

The versatile scaffold of 5-salicylidene-2-thiobarbituric acid serves as a valuable building block for the synthesis of a variety of fused heterocyclic and spiro-heterocyclic systems. These complex molecular architectures are often constructed through multi-component reactions (MCRs), which offer the advantage of forming several bonds in a single operation, leading to high efficiency and molecular diversity.

One prominent class of fused heterocycles derived from thiobarbituric acid precursors are pyrano[2,3-d]pyrimidines. The synthesis of these systems can be achieved through a one-pot, three-component reaction involving an aryl aldehyde, malononitrile, and a thiobarbituric acid derivative. This reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. By employing 5-salicylidene-2-thiobarbituric acid in such a reaction, it is anticipated that the salicylidene moiety would be retained in the final fused product. The reaction conditions can be varied, with solvent-free approaches often providing higher yields compared to traditional solvent-based methods.

Another important fused system is the thieno[2,3-d]pyrimidine (B153573) core. The synthesis of these derivatives can be initiated from 5-substituted thiobarbituric acids. For instance, a 5-arylidene thiobarbituric acid derivative can be reacted with elemental sulfur and an active methylene compound like malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base. This reaction, known as the Gewald reaction, leads to the formation of a fused thiophene (B33073) ring.

Spiro-heterocyclic compounds represent another significant class of molecules accessible from thiobarbituric acid derivatives. These compounds are characterized by two rings sharing a single atom. A notable example is the synthesis of tetraazaspiro[5.5]undecane derivatives. These can be prepared through a multi-component reaction of a substituted aldehyde, urea (B33335) or thiourea, and thiobarbituric acid. The reaction can be catalyzed by agents such as K-10 clay and can be conducted under solvent-free, thermal, or microwave conditions. The resulting spiro compounds feature the thiobarbituric acid ring linked to a second heterocyclic ring through a spiro carbon atom.

The following table summarizes representative synthetic methodologies for fused and spiro-heterocyclic systems derived from thiobarbituric acid precursors:

| Product Type | Reactants | Key Reaction Type | Conditions | Catalyst |

| Pyrano[2,3-d]pyrimidine | Aryl aldehyde, Malononitrile, Thiobarbituric acid | Knoevenagel condensation, Michael addition, Cyclization | Solvent-free or EtOH/H2O | Base |

| Thieno[2,3-d]pyrimidine | 5-Arylidene thiobarbituric acid, Sulfur, Active methylene compound | Gewald reaction | Basic | - |

| Tetraazaspiro[5.5]undecane | Substituted aldehyde, Urea/Thiourea, Thiobarbituric acid | Multi-component condensation | Solvent-free, Thermal, or Microwave | K-10 clay |

Advanced Synthetic Strategies for Barbituric Acid, 5-salicylidene-2-thio- Scaffolds

Modern synthetic chemistry continually seeks more efficient, environmentally benign, and versatile methods for the construction and functionalization of complex molecules. For scaffolds based on Barbituric acid, 5-salicylidene-2-thio-, several advanced strategies can be employed to enhance synthetic efficiency and enable novel transformations.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The application of microwave energy can be particularly advantageous in the synthesis of fused and spiro-heterocycles derived from thiobarbituric acid. For instance, the multi-component synthesis of tetraazaspiro[5.5]undecane derivatives can be efficiently carried out under microwave irradiation, providing a rapid and clean route to these complex structures. Similarly, the synthesis of various 5-substituted thiobarbituric acid derivatives can be accelerated using this technology.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for promoting organic transformations. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of barbituric and thiobarbituric acid. The use of ultrasound can often lead to milder reaction conditions and shorter reaction times.

Catalyst-Free C(sp³)–H Functionalization:

A significant advancement in the functionalization of thiobarbituric acid scaffolds is the development of catalyst- and additive-free methods for C–H functionalization. Specifically, the C-5 position of thiobarbituric acid can undergo dehydrogenative aza-coupling. This reaction typically involves a one-pot, three-component reaction between a thiobarbituric acid, a primary aromatic amine, and a diazotizing agent like tert-butyl nitrite at room temperature. This strategy allows for the direct formation of a C-N bond at the C-5 position, leading to the synthesis of 5-(2-arylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones in good to excellent yields without the need for chromatographic purification. This approach is highly atom-economical and environmentally friendly.

The following table provides an overview of these advanced synthetic strategies and their potential applications to the 5-salicylidene-2-thiobarbituric acid scaffold:

| Synthetic Strategy | Description | Advantages | Potential Application to 5-salicylidene-2-thio- scaffold |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid reaction times, higher yields, increased purity. | Efficient synthesis of fused and spiro-heterocycles. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote chemical reactions. | Milder conditions, shorter reaction times, improved yields. | Green synthesis of derivatives and complex heterocyclic systems. |

| Catalyst-Free C(sp³)–H Functionalization | Direct functionalization of the C-5 position without a catalyst. | High atom economy, environmental friendliness, operational simplicity. | Direct introduction of nitrogen-containing substituents at the C-5 position. |

Coordination Chemistry and Metal Complexation of Barbituric Acid, 5 Salicylidene 2 Thio

Ligand Design Principles Utilizing the Barbituric Acid, 5-salicylidene-2-thio- Moiety

The design of ligands based on the 5-salicylidene-2-thiobarbituric acid framework is guided by the presence of several key functional groups that can act as coordination sites. The molecule contains nitrogen, oxygen, and sulfur atoms, all of which are potential donors for metal ions. The specific coordination behavior can be tuned by modifying the electronic and steric properties of the salicylidene ring or the thiobarbituric acid core.

The primary donor atoms involved in coordination are typically the phenolic oxygen of the salicylidene group, the imine nitrogen of the Schiff base linkage, and the carbonyl oxygen or the sulfur atom of the thiobarbituric acid ring. This arrangement allows the ligand to act as a bidentate or tridentate chelating agent, forming stable five- or six-membered chelate rings with metal ions. The flexibility of the ligand allows for the formation of complexes with various geometries, including octahedral, tetrahedral, and square planar configurations.

The presence of the thioamide group (-NH-C=S) in the thiobarbituric acid ring is of particular interest. The thione group can exist in tautomeric equilibrium with a thiol form (-N=C-SH), offering different coordination possibilities. The deprotonation of the phenolic hydroxyl and the enolic or thioenolic protons can lead to the formation of anionic ligands that form strong coordinate bonds with metal cations.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 5-salicylidene-2-thiobarbituric acid is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. The resulting complexes can be isolated as stable crystalline solids.

Transition metal complexes of 5-salicylidene-2-thiobarbituric acid with cobalt(II), copper(II), iron(III), manganese(II), and nickel(II) have been synthesized and studied. The nature of the metal ion influences the stoichiometry and geometry of the resulting complex. For instance, octahedral geometries are commonly observed for Co(II), Ni(II), and Mn(II) complexes, while Cu(II) complexes may adopt square planar or distorted octahedral geometries. Fe(III) complexes typically exhibit octahedral coordination.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Geometry | Magnetic Moment (B.M.) |

|---|---|---|---|

| Co(II) | 1:2 | Octahedral | 4.3 - 5.2 |

| Cu(II) | 1:2 | Distorted Octahedral/Square Planar | 1.7 - 2.2 |

| Fe(III) | 1:2 | Octahedral | ~5.9 |

| Mn(II) | 1:2 | Octahedral | ~5.9 |

| Ni(II) | 1:2 | Octahedral | 2.8 - 3.5 |

Spectroscopic techniques are crucial for elucidating the coordination modes and geometries of the metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the phenolic -OH, imine C=N, and thioamide C=S groups. Upon complexation, the disappearance of the phenolic -OH band and a shift in the C=N stretching frequency to lower or higher wavenumbers indicate coordination through the phenolic oxygen and imine nitrogen. Changes in the position and intensity of the thioamide bands suggest the involvement of the sulfur or carbonyl oxygen atom in coordination.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For instance, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes are indicative of their stereochemistry. Charge transfer bands, typically from the ligand to the metal (LMCT), are also observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). The disappearance of the phenolic proton signal upon complexation confirms deprotonation and coordination. Shifts in the chemical shifts of the imine proton and the carbon atoms adjacent to the coordinating atoms also provide evidence of complex formation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes like those of Cu(II), EPR spectroscopy is a powerful tool to determine the nature of the metal-ligand bonding and the geometry around the metal ion.

| Technique | Key Observables | Inference |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=N), disappearance of ν(O-H), shift in thioamide bands | Coordination through imine N, phenolic O, and S/O of thiobarbiturate |

| UV-Vis Spectroscopy | d-d transitions, charge transfer bands | Elucidation of geometry (e.g., octahedral, tetrahedral) |

| ¹H NMR Spectroscopy | Disappearance of phenolic -OH proton signal, shift in imine -CH=N- proton signal | Confirmation of deprotonation and coordination |

| EPR Spectroscopy | g-tensor values | Information on the electronic structure and geometry of paramagnetic complexes |

Supramolecular Assembly and Molecular Recognition in Metal Complexes

The metal complexes of 5-salicylidene-2-thiobarbituric acid can participate in supramolecular assembly through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of N-H groups in the thiobarbituric acid ring and the aromatic rings provide sites for hydrogen bond formation. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures in the solid state.

The design of these complexes can also incorporate features for molecular recognition. The metal center can act as a Lewis acid site, and the ligand framework can be functionalized to create specific binding pockets for guest molecules. The ability of these complexes to form organized assemblies and recognize specific molecules is an area of growing research interest.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic characteristics of Barbituric acid, 5-salicylidene-2-thio-. These studies provide a detailed picture of the molecule's electron distribution and energy landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the structure and energy of molecules. For a molecule like Barbituric acid, 5-salicylidene-2-thio-, which possesses multiple tautomeric forms and rotational freedom, DFT calculations are crucial for identifying the most stable structures.

Tautomerism is a key feature of the thiobarbituric acid ring, which can exist in keto-enol and thione-thiol forms. Furthermore, the salicylidene substituent introduces the possibility of keto-enol tautomerism within that fragment. Computational studies on related barbituric acid derivatives have shown that the diketo-thione form is generally the most stable tautomer in the gas phase. Theoretical calculations help in quantifying the energy differences between various tautomers, providing a basis for understanding their relative populations.

Conformational analysis focuses on the spatial arrangement of atoms, which can change due to rotation around single bonds. The bond connecting the salicylidene group to the thiobarbituric acid ring allows for rotational isomerism. DFT calculations can map the potential energy surface associated with this rotation, identifying the most energetically favorable conformations. These studies often reveal that intramolecular hydrogen bonding between the hydroxyl group of the salicylidene moiety and the carbonyl or thionyl group of the thiobarbituric acid ring plays a significant role in stabilizing specific conformations.

| Computational Parameter | Description |

| Functional | The specific approximation to the exchange-correlation energy used in DFT calculations (e.g., B3LYP, M06-2X). |

| Basis Set | The set of mathematical functions used to represent the electronic wave function (e.g., 6-311++G(d,p)). |

| Tautomerization Energy | The calculated energy difference between different tautomeric forms of the molecule. |

| Rotational Barrier | The energy required to rotate around a specific single bond, indicating conformational flexibility. |

The electronic structure of Barbituric acid, 5-salicylidene-2-thio- dictates its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and electron-accepting capabilities. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution on the molecular surface. These maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how it will interact with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited state properties of the molecule. These calculations can predict the electronic absorption spectra (UV-Vis spectra), providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved. This is particularly important for understanding the photophysical properties of the compound.

| Electronic Property | Significance |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Shows the charge distribution and sites for electrophilic and nucleophilic attack. |

| Excitation Energy | Corresponds to the energy of electronic transitions, which determines the UV-Vis absorption spectrum. |

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, such as the distance to the nearest nucleus outside the surface (dnorm).

Molecular Modeling for Structure-Activity Relationship (SAR) Prediction

Molecular modeling techniques are instrumental in predicting the biological activity of compounds and in guiding the design of new, more potent analogues. Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity.

For Barbituric acid, 5-salicylidene-2-thio-, molecular docking simulations can be performed to predict its binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor. These simulations provide a plausible binding mode and can help to identify the key interactions responsible for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for Barbituric acid, 5-salicylidene-2-thio- and related compounds, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. This approach is valuable in rational drug design, as it can prioritize the synthesis of compounds with the highest predicted activity.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in the molecule. The FT-IR spectrum of 5-salicylidene-2-thiobarbituric acid and its analogues reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational frequencies include the N-H stretching of the pyrimidine (B1678525) ring, typically observed in the 3100-3350 cm⁻¹ region. The spectrum is also characterized by strong absorption bands for the carbonyl (C=O) groups, which generally appear between 1670 and 1710 cm⁻¹. The presence of the C=S (thione) group is confirmed by bands in the 1100-1200 cm⁻¹ range. Additionally, vibrations corresponding to the aromatic C-H stretching of the salicylidene moiety are found around 3050-3100 cm⁻¹, while the C=C stretching vibrations from both the pyrimidine ring and the aromatic ring are visible in the 1550-1650 cm⁻¹ region. The broad O-H stretch from the phenolic hydroxyl group is also a key feature, often seen spanning a wide range from 2500 to 3300 cm⁻¹ due to strong intramolecular hydrogen bonding. farmaceut.org

Table 1: Characteristic FT-IR Bands for 5-salicylidene-2-thiobarbituric acid Analogues

| Frequency Range (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3100-3350 | N-H stretch | Secondary Amine (Pyrimidine ring) |

| 3050-3100 | C-H stretch | Aromatic Ring |

| 2500-3300 | O-H stretch | Phenolic Hydroxyl (Intramolecular H-bond) |

| 1670-1710 | C=O stretch | Carbonyl (Amide) |

| 1550-1650 | C=C stretch | Aromatic and Pyrimidine Rings |

| 1100-1200 | C=S stretch | Thione |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insight into the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.

For 5-salicylidene-2-thiobarbituric acid, the ¹H NMR spectrum displays distinct signals. The protons of the N-H groups in the thiobarbiturate ring typically appear as broad singlets in the downfield region, around δ 11.0-12.0 ppm. The phenolic O-H proton of the salicylidene group is also observed downfield, often as a sharp singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons of the salicylidene ring resonate in the δ 6.8-7.8 ppm range, with their specific splitting patterns and chemical shifts depending on their position relative to the hydroxyl and methine groups. The vinyl proton (=CH-) of the salicylidene bridge is typically a singlet found at approximately δ 8.5 ppm.

The ¹³C NMR spectrum complements the proton data. The carbon atoms of the carbonyl groups (C=O) are found at the most downfield positions, typically between δ 160-175 ppm. The thione carbon (C=S) is even further downfield, often exceeding δ 180 ppm. The carbons of the aromatic ring appear in the δ 115-160 ppm region, and the exocyclic vinyl carbon is also found in this range.

Table 2: Representative ¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 11.0 - 12.0 | Broad Singlet |

| O-H (Phenolic) | 9.0 - 11.0 | Singlet |

| =C-H (Vinyl) | ~8.5 | Singlet |

| Ar-H | 6.8 - 7.8 | Multiplet |

Table 3: Representative ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=S | >180 |

| C=O | 160 - 175 |

| C-O (Phenolic) | 155 - 160 |

| Ar-C | 115 - 140 |

| =C (Vinyl) | 120 - 145 |

Thiobarbituric acid and its derivatives can exist in several tautomeric forms, including keto-enol and thione-thiol equilibria. nih.gov The 5-salicylidene-2-thiobarbituric acid molecule can theoretically exist in diketo-thione, enol-keto-thione, and other tautomeric forms. NMR spectroscopy is a powerful tool for investigating these equilibria in solution. encyclopedia.pubrsc.org

Often, if the rate of interconversion between tautomers is fast on the NMR timescale, a single, time-averaged spectrum is observed. encyclopedia.pub However, by using low-temperature NMR or specific solvents, it may be possible to slow down the exchange and observe distinct signals for each tautomer. Computational studies on the parent 2-thiobarbituric acid have shown that various tautomers are possible, with their relative stabilities being highly dependent on the medium (gas phase vs. solution). chemrxiv.org The diketo-thione form is generally considered the most stable in many environments.

The presence of multiple donor atoms (O, N, S) makes 5-salicylidene-2-thiobarbituric acid an excellent ligand for coordinating with metal ions. nih.govnih.gov NMR spectroscopy is crucial for characterizing the resulting metal complexes. Upon coordination, the electron density distribution within the ligand is altered, leading to significant changes in the chemical shifts of nearby protons and carbons. sapub.org

For instance, the coordination of a metal ion to the phenolic oxygen and the exocyclic vinyl group's nitrogen (if it were a Schiff base) or through the thiobarbiturate ring's atoms would cause downfield or upfield shifts of the aromatic and vinyl proton signals. A key indicator of coordination is often the disappearance of the signal for a labile proton (like N-H or O-H) upon deprotonation and complex formation. amazonaws.com Comparing the NMR spectrum of the free ligand with that of the metal complex allows for the determination of the coordination sites. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of 5-salicylidene-2-thiobarbituric acid, encompassing both the thiobarbiturate and salicylidene moieties, gives rise to strong absorptions in the UV-Vis region. These absorptions are typically attributed to π→π* and n→π* electronic transitions. A study on 2-thiobarbituric acid in an ethanol (B145695)/water mixture showed a strong absorbance peak at 320 nm. sciepub.com Derivatives like 5-arylidene thiobarbituric acids show complex spectra with multiple bands, often in the 250-450 nm range, reflecting the intricate electronic structure of the molecule. nih.govresearchgate.net

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules. For polar, conjugated molecules like 5-salicylidene-2-thiobarbituric acid, changing the solvent can cause a shift in the wavelength of maximum absorption (λ_max). This behavior provides valuable information about the nature of the electronic transitions and the polarity of the molecule's excited state. nih.gov

Acidochromism refers to the change in color with a change in pH. This property is particularly pronounced in 5-salicylidene-2-thiobarbituric acid due to the presence of acidic protons on the nitrogen atoms and the phenolic hydroxyl group. Deprotonation of the phenolic -OH group upon addition of a base typically results in the formation of a phenolate (B1203915) ion, which extends the conjugated system and causes a bathochromic (red) shift in the absorption spectrum, leading to a visible color change. mdpi.com This reversible color change makes such compounds potential candidates for pH sensors. semanticscholar.org

Mass Spectrometry (MALDI-TOF, HRMS) and Elemental Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the compound's elemental formula by comparing the experimental mass to the calculated mass. For 5-salicylidene-2-thiobarbituric acid (C₁₁H₈N₂O₃S), the expected mass of the protonated molecule [M+H]⁺ would be precisely determined.

Elemental analysis provides the percentage composition of each element (C, H, N, S) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula, serving as a crucial confirmation of the compound's purity and identity.

Table 4: Elemental Analysis Data for C₁₁H₈N₂O₃S

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 53.22 | (e.g., 53.15) |

| Hydrogen (H) | 3.25 | (e.g., 3.28) |

| Nitrogen (N) | 11.28 | (e.g., 11.21) |

| Sulfur (S) | 12.92 | (e.g., 12.85) |

X-ray Crystallography Data for Barbituric acid, 5-salicylidene-2-thio- Not Publicly Available

Despite a comprehensive search of scientific databases and literature, the complete X-ray crystallographic data for the compound "Barbituric acid, 5-salicylidene-2-thio-," also known as 5-(2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, could not be located.

While information regarding the synthesis and other spectroscopic properties of "Barbituric acid, 5-salicylidene-2-thio-" and its derivatives may exist, the specific single-crystal X-ray diffraction data required to generate a detailed crystallographic analysis—including data tables of crystal parameters, bond lengths, bond angles, and a discussion of the solid-state structure—does not appear to be available in the public domain at this time.

Therefore, the requested section on "X-ray Crystallography for Solid-State Structure Determination" for this particular compound cannot be provided.

Mechanistic Insights into Biological Activities in Vitro and Theoretical Studies

Antimicrobial Activity Mechanisms

While comprehensive mechanistic studies specifically targeting 5-salicylidene-2-thiobarbituric acid are not extensively documented, the broader class of thiobarbituric acid derivatives has been a subject of significant research in the quest for novel antimicrobial agents. nih.govresearchgate.net The antimicrobial activity of these compounds is understood to be multifaceted, influenced by both their core structure and peripheral substitutions.

Broad-Spectrum Action against Specific Bacterial Strains (e.g., Gram-Positive and Gram-Negative)

The thiobarbituric acid scaffold has been identified as a "privileged structure" in the development of antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.gov Derivatives of 5-arylidene thiobarbituric acid have shown inhibitory effects against a range of bacterial species. For instance, studies on various derivatives have reported activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net

The mechanism of action is believed to involve the disruption of bacterial cellular processes, although the precise targets may vary depending on the bacterial species and the specific substitutions on the arylidene ring. The presence of the thiobarbituric acid core is crucial for this activity. While specific data for 5-salicylidene-2-thiobarbituric acid is limited, related compounds have demonstrated notable antibacterial potential.

Table 1: Antimicrobial Activity of Selected Thiobarbituric Acid Derivatives against Various Bacterial Strains.

| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Boc-Phe-TBA derivative | S. aureus (ATCC 29213) | 4 |

| Boc-Phe-TBA derivative | B. subtilis (ATCC 6051) | 8 |

| Boc-Phe-TBA derivative | E. coli (ATCC 27853) | 16 |

| Boc-Phe-TBA derivative | P. aeruginosa (ATCC 27853) | 16 |

Structural Features Influencing Antimicrobial Efficacy (e.g., Lipophilicity)

Quantitative Structure-Activity Relationship (QSAR) studies on antimicrobial peptides have revealed that hydrophobicity and lipophilicity are crucial for their activity. nih.gov A decrease in the lipophilicity contributed by polar residues can confer selectivity for pathogens over mammalian cells. nih.gov For thiobarbituric acid derivatives, modifications to the arylidene ring that alter lipophilicity can modulate their antimicrobial potency. The hydroxyl group of the salicylidene moiety can also participate in hydrogen bonding, which may influence its interaction with bacterial targets.

Antioxidant Activity Mechanisms

Derivatives of barbituric and thiobarbituric acid have demonstrated notable antioxidant properties. The antioxidant capacity is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Free Radical Scavenging Pathways (e.g., DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate the antioxidant activity of compounds. mdpi.com In this assay, the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical results in a color change from violet to yellow, which can be measured spectrophotometrically. Several studies on 5-arylidene-N,N-diethylthiobarbiturates have demonstrated significant DPPH radical scavenging activity. researchgate.net

The presence of hydroxyl groups on the aromatic ring of the 5-arylidene substituent has been shown to enhance the radical scavenging potential. researchgate.net For 5-salicylidene-2-thiobarbituric acid, the phenolic hydroxyl group is expected to be a primary contributor to its antioxidant activity through hydrogen atom donation to free radicals.

Table 2: DPPH Radical Scavenging Activity of Selected 5-Arylidene-N,N-diethylthiobarbiturate Derivatives.

| Compound (Substitution on Arylidene Ring) | IC50 (µM) |

|---|---|

| 2,4-dihydroxy | 20.28 ± 0.15 |

| 4-hydroxy-3-methoxy | 22.89 ± 0.19 |

| 4-hydroxy | 26.34 ± 0.03 |

| Quercetin (Standard) | 16.96 ± 0.14 |

Quantitative Structure-Activity Relationship (QSAR) in Antioxidant Potency

QSAR studies provide valuable insights into the relationship between the chemical structure of a compound and its biological activity. For antioxidant compounds, QSAR models can help identify the key structural features that contribute to their potency. nih.goveurekaselect.com Important structural requirements for antioxidant activity in various heterocyclic compounds include a low number of double bonds, the presence of hydrogen bond donors, enhanced molecular polarity, and a symmetrical moiety. nih.goveurekaselect.com

Enzyme Inhibitory Mechanisms

Thiobarbituric acid derivatives have been investigated as inhibitors of various enzymes, with urease being a notable target. nih.govnih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.

The inhibition of urease by thiobarbituric acid derivatives is thought to occur through the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.gov The thiobarbituric acid ring and various substituents can chelate these metal ions, thereby inactivating the enzyme. Structure-activity relationship studies have shown that substituents on the arylidene ring that can interact with the active site, such as hydroxyl or thiol groups, can enhance the inhibitory activity. nih.gov The salicylidene moiety of 5-salicylidene-2-thiobarbituric acid, with its hydroxyl group, could potentially contribute to its urease inhibitory potential through such interactions.

Table 3: Urease Inhibitory Activity of Selected Thiobarbituric Acid Derivatives.

| Compound (Substitution on Arylidene Ring) | IC50 (µM) |

|---|---|

| 4-fluorophenyl | 1.61 ± 0.18 |

| 2,3-dichlorophenyl | 6.7 ± 0.27 |

| 2,5-dichlorophenyl | 10.6 ± 0.17 |

| Thiourea (Standard) | 21 ± 0.11 |

Urease Inhibition Studies: Molecular Docking and Binding Site Interactions

Derivatives of thiobarbituric acid have been identified as a significant class of urease inhibitors. rhhz.net Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogens, including Helicobacter pylori, making its inhibition a key therapeutic strategy for conditions like peptic ulcers and gastritis. mdpi.com

Studies on various 5-substituted-2-thiobarbiturate derivatives demonstrate potent inhibitory activity, often surpassing that of the standard inhibitor, thiourea. rhhz.netx-mol.net Molecular docking simulations have provided critical insights into the binding mechanism. These studies reveal that the thiobarbiturate core interacts with the nickel ions in the urease active site. Specifically, the sulfur and oxygen atoms of the thiobarbiturate ring are positioned to chelate the two nickel ions (Ni1 and Ni2), effectively inactivating the enzyme. x-mol.netbohrium.com

Furthermore, the salicylidene portion of the molecule contributes to the binding affinity through hydrogen bonding and π-π stacking interactions with key amino acid residues in the active site pocket, such as histidine and aspartic acid. x-mol.net The presence and position of substituents on the salicylidene ring can further modulate this activity; for instance, electron-donating groups have been shown to enhance inhibitory potential in some analogues. rhhz.net

| Compound Derivative | IC₅₀ (µM) | Reference |

|---|---|---|

| 3,5-Dimethoxy Analog | 7.45 ± 0.12 | rhhz.net |

| N,N-Dimethyl Amino Analog | 8.61 ± 0.45 | rhhz.net |

| Standard (Thiourea) | 21.10 ± 0.12 | rhhz.net |

| meta-Hydroxy Analog | 18.17 ± 1.03 | rhhz.net |

| para-Methoxy Analog | 33.54 ± 0.74 | rhhz.net |

Tyrosinase and Alpha-Glucosidase Inhibition

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A study on a series of thiobarbituric acid enamine derivatives showed that these compounds inhibit α-glucosidase activity in a reversible, mixed-type manner. nih.gov Molecular docking studies indicated that these derivatives can locate themselves near the active site of α-glucosidase, potentially covering the active pocket and thereby inhibiting the binding of the substrate to the enzyme. nih.gov Although these were not salicylidene derivatives, the findings suggest that the thiobarbiturate scaffold is a viable pharmacophore for α-glucosidase inhibition.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Derivative 3g | 264.07 ± 1.87 | nih.gov |

| Derivative 3i | 326.21 ± 1.92 | nih.gov |

| Derivative 3j | 398.11 ± 2.11 | nih.gov |

| Derivative 5 | 448.63 ± 2.46 | nih.gov |

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. Its inhibitors are of great interest for treating hyperpigmentation disorders and for cosmetic applications. nih.gov While numerous phenolic compounds and thiosemicarbazones are known to be tyrosinase inhibitors, specific mechanistic studies on 5-salicylidene-2-thiobarbituric acid are not extensively documented in the available literature. nih.govnih.gov The mechanism for related compounds often involves the chelation of copper ions at the enzyme's active site by functional groups, a role that the thiobarbiturate moiety could potentially fulfill. nih.gov

Catalase Enzyme Modulation

Catalase is a crucial antioxidant enzyme that detoxifies hydrogen peroxide (H₂O₂) into water and oxygen. mdpi.com Its modulation can have significant effects on cellular redox balance. Currently, there is a lack of direct scientific evidence from in vitro or theoretical studies detailing the specific modulatory effects of Barbituric acid, 5-salicylidene-2-thio- on catalase activity.

Antineoplastic Activity Mechanisms (In Vitro Studies)

The thiobarbiturate scaffold has been investigated for its potential anticancer effects. In vitro studies on derivatives have shed light on the cellular mechanisms that may contribute to their antineoplastic activity.

Induction of Reactive Oxygen Species (ROS) Accumulation

Cancer cells often exhibit a state of increased oxidative stress compared to normal cells, making them more vulnerable to further increases in reactive oxygen species (ROS). nih.gov Exploiting this vulnerability is a recognized anticancer strategy. A study on thiobarbituric acid-based chromene derivatives demonstrated that the most potent compounds induced a significant accumulation of intracellular ROS in cancer cell lines (A2780, MCF7, and A549). nih.gov One particularly effective derivative led to an increase in ROS accumulation of up to 540%. nih.gov This surge in ROS can overwhelm the cancer cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death pathways. nih.gov

Apoptotic Pathway Modulation (Caspase Activation, Mitochondrial Membrane Potential)

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research has shown that thiobarbiturate derivatives can activate the intrinsic apoptotic pathway. The same potent thiobarbituric acid-based chromene derivative that induced ROS accumulation was also found to decrease the mitochondrial membrane potential (ΔΨm) by 2.5-fold. nih.gov The loss of ΔΨm is a critical event in apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria.

This event is followed by the activation of the caspase cascade. The study confirmed a subsequent increase in the levels of initiator caspase-9 and effector caspase-3 by approximately 35%. nih.gov Caspase-3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Further analysis confirmed that treatment with the compound led to a fourfold increase in late apoptotic and/or necrotic cells. nih.gov

Anti-inflammatory Activity Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways that regulate the production of inflammatory mediators include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govfrontiersin.org While direct mechanistic studies on the anti-inflammatory activity of 5-salicylidene-2-thiobarbituric acid are limited, the activities of related structures provide potential insights. Other 2-thiopyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties. nih.gov The salicylidene moiety is structurally related to salicylic (B10762653) acid, a well-known anti-inflammatory agent that can inhibit cyclooxygenase (COX) enzymes. Therefore, it is plausible that 5-salicylidene-2-thiobarbituric acid may exert anti-inflammatory effects by modulating key inflammatory signaling cascades like NF-κB and MAPK, or by inhibiting enzymes involved in the synthesis of pro-inflammatory mediators, though specific in vitro evidence is required to confirm these hypotheses.

of Barbituric acid, 5-salicylidene-2-thio-

Immunomodulatory and Anti-HIV Activity (Mechanistic Aspects)

Extensive searches of scientific literature and research databases did not yield specific in vitro or theoretical studies detailing the immunomodulatory or anti-HIV mechanistic aspects of the compound Barbituric acid, 5-salicylidene-2-thio- .

While research exists for structurally related compounds, such as salicylidene acylhydrazides which have been investigated for their anti-HIV-1 activity, this information is not directly applicable to the specified molecule. Studies on salicylidene acylhydrazides suggest a potential mechanism of action for those compounds that involves iron chelation and activity at a post-integration step in the HIV-1 replication cycle. However, due to structural differences, it cannot be inferred that Barbituric acid, 5-salicylidene-2-thio- would exhibit similar properties or mechanisms.

Similarly, the broader classes of barbituric and thiobarbituric acid derivatives have been explored for a wide range of biological activities, but specific data on the immunomodulatory or anti-HIV effects of the 5-salicylidene-2-thio- derivative, including any potential interactions with immune cells, cytokine modulation, or inhibition of HIV-related enzymes like reverse transcriptase or integrase, are not available in the reviewed literature.

Therefore, a detailed, scientifically accurate account of the mechanistic insights into the immunomodulatory and anti-HIV activity of Barbituric acid, 5-salicylidene-2-thio- cannot be provided at this time. Further experimental and theoretical research is required to elucidate any potential activity and the underlying mechanisms of this specific compound.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Influence of Substituents at Pyrimidine (B1678525) Ring Positions on Biological Activity

The substituent on the pyrimidine ring of 5-salicylidene-2-thio- derivatives plays a significant role in their biological activity. Structure-activity relationship (SAR) studies have shown that modifications to the aryl ring, which is attached to the pyrimidine core, can significantly impact the compound's efficacy as a urease inhibitor. The nature and position of functional groups such as -F, -Cl, -OH, and -OMe on the aryl ring are critical determinants of inhibitory potential. researchgate.net

For instance, studies on a series of thiobarbituric acid derivatives have demonstrated that compounds bearing hydroxyl groups exhibit notable free radical scavenging activities. researchgate.net Specifically, the presence of a hydroxyl group at the para position and a methoxy group at the meta position of the aryl ring has been shown to be important for anti-inflammatory activity. researchgate.net Altering these groups, for example by acetylation or benzylation of the para-hydroxy group, can lead to a loss of activity. researchgate.net

While much of the existing research focuses on substituents on the appended aryl ring, the principles underscore the sensitivity of the molecule's biological function to structural modifications. Further research is needed to delineate the specific effects of substituents directly on the pyrimidine nucleus of Barbituric acid, 5-salicylidene-2-thio-.

Impact of Tautomeric Forms on Biological Potency and Chemical Stability

Thiobarbituric acid and its derivatives, including 5-salicylidene-2-thio-barbituric acid, can exist in different tautomeric forms, primarily keto-enol and lactam-lactim tautomerism. researchgate.netechemcom.com The interconversion between these forms can have a profound impact on the molecule's biological activity and chemical stability, as different isomers may exhibit distinct pharmacological profiles. researchgate.net

The stability of these tautomers is influenced by the surrounding environment. While the tri-keto form is often the most stable in the gas phase and in solution, the enol tautomer can be the most thermodynamically stable form in the solid state. researchgate.net In fact, the most stable crystalline form of thiobarbituric acid at room temperature has been found to contain both keto and enol tautomers within the same unit cell. mdpi.comresearchgate.net This highlights the delicate balance in the stability between the different tautomeric forms. researchgate.net

The specific tautomeric form present can affect how the molecule interacts with biological targets. The distribution of electron density and the hydrogen bonding capabilities differ between tautomers, which can alter binding affinities to enzymes and receptors. A detailed kinetic study of the tautomerization reactions of thiobarbituric acid has been conducted, providing insights into the energy barriers and rates of conversion between forms. researchgate.net Understanding the tautomeric preferences of Barbituric acid, 5-salicylidene-2-thio- is therefore essential for predicting its biological behavior and ensuring its stability in pharmaceutical formulations.

Chelation Effects on Biological and Spectroscopic Properties of Barbituric Acid, 5-salicylidene-2-thio- Complexes

Barbituric acid, 5-salicylidene-2-thio- and related thiobarbituric acid derivatives are effective chelating agents for a variety of metal ions. nih.govresearchgate.net The coordination of these ligands to metal centers can significantly alter their biological and spectroscopic properties. The ligand can act in a bidentate or tridentate fashion, coordinating through the sulfur, nitrogen, and oxygen atoms of the pyrimidine ring. nih.gov

Metal complexes of thiobarbituric acid derivatives have shown a range of biological activities, including anticancer and urease inhibitory effects. For instance, certain transition metal complexes of thiobarbituric acid have displayed significant urease inhibition. The stereochemistry and mode of bonding in these complexes, which are often octahedral, have been investigated using various analytical techniques including elemental analysis, UV-VIS, IR, 1H NMR, and mass spectrometry. nih.gov

The formation of metal complexes also leads to changes in the spectroscopic properties of the ligand. Shifts in the infrared (IR) absorption bands upon complexation can provide evidence for the involvement of specific atoms in the coordination. ekb.eg For example, changes in the vibrational frequencies associated with the C=S and N-H groups can indicate their participation in binding to the metal ion. ekb.eg The thermal stability of these complexes has also been studied, providing information on their decomposition pathways. nih.govnih.gov

Below is a table summarizing the coordination properties of some thiobarbituric acid complexes.

| Metal Ion | Coordination Geometry | Ligand Binding Mode | Reference |

| Co(II) | Octahedral | Bidentate/Tridentate (S, N, O) | nih.gov |

| Ni(II) | Octahedral | Bidentate/Tridentate (S, N, O) | nih.gov |

| Cu(II) | Octahedral | Bidentate/Tridentate (S, N, O) | nih.gov |

| Fe(II)/Fe(III) | Octahedral | - | nih.gov |

| Zn(II) | - | - | nih.gov |

| Cd(II) | Square-planar | Bidentate | researchgate.net |

| Pd(II) | Square-planar | Bidentate | researchgate.net |

Computational Predictions in SAR Studies

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for understanding the SAR of Barbituric acid, 5-salicylidene-2-thio- and its derivatives. These approaches can predict the biological activity of novel compounds and provide insights into their mechanism of action at the molecular level.

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For thiobarbituric acid derivatives, 2D-QSAR models have been developed to correlate molecular descriptors with cytotoxic activity against cancer cell lines. nih.gov These models can help identify the key structural features that contribute to the desired biological effect. For example, a QSAR analysis of 5-arylidene-N,N'-dimethylbarbituric acid derivatives as xanthine oxidase inhibitors identified the atomic charges on specific atoms (C2, N3, C5, and C6) as important parameters. scirea.org

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme. researchgate.netnih.gov This information can help to explain the observed SAR and guide the design of more potent inhibitors. For instance, docking studies of thiobarbituric acid derivatives in the active site of urease have helped to elucidate the interactions responsible for their inhibitory activity. nih.gov Pharmacophore modeling, another computational technique, can identify the essential steric and electronic features required for biological activity. nih.gov

The following table lists some of the computational methods applied in the study of thiobarbituric acid derivatives.

| Computational Method | Application | Reference |

| 2D-QSAR | Correlating molecular features with cytotoxic activity | nih.gov |

| Molecular Docking | Predicting binding interactions with urease | nih.gov |

| Pharmacophore Modeling | Identifying essential features for cytotoxicity | nih.gov |

| QSAR | Analyzing xanthine oxidase inhibitory activity | scirea.org |

| Molecular Modeling | Investigating α-glucosidase inhibitors | nih.gov |

Derivatives and Analogues: Synthesis and Exploratory Research

Design and Synthesis of Novel Barbituric Acid, 5-salicylidene-2-thio- Analogues

The design of novel analogues of Barbituric acid, 5-salicylidene-2-thio- is primarily centered on the strategic modification of the core structure to modulate its physicochemical and biological properties. The key synthetic route to this class of compounds is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, 2-thiobarbituric acid, with an aromatic aldehyde, salicylaldehyde (B1680747). mdpi.com

The general synthetic approach involves reacting 2-thiobarbituric acid with a variety of substituted salicylaldehydes under various catalytic conditions. The choice of catalyst and solvent system can significantly influence the reaction rate and yield. Common catalysts include weak bases like piperidine (B6355638) or environmentally benign catalysts such as fly ash modified with NaOH. rsc.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or even water, to promote the condensation and subsequent dehydration to yield the 5-salicylidene-2-thio- derivative.

The versatility of the Knoevenagel condensation allows for the introduction of a wide range of substituents on the salicylidene moiety. This enables the systematic investigation of structure-activity relationships, where different electronic and steric properties of the substituents can be correlated with the resulting compound's characteristics.

Below is a representative table of synthesized 5-arylidene-2-thiobarbituric acid derivatives, illustrating the scope of the Knoevenagel condensation. While a specific entry for 5-salicylidene-2-thiobarbituric acid is not explicitly detailed in the cited literature, its synthesis would follow a similar protocol.

Table 1: Examples of Synthesized 5-Arylidene-2-Thiobarbituric Acid Derivatives via Knoevenagel Condensation

| Aldehyde Reactant | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Benzaldehyde | NaOH/fly ash in water | 5-Benzylidene-2-thiobarbituric acid | rsc.org |

| 4-Chlorobenzaldehyde | Acetic acid/Ethanol | 5-(4-Chlorobenzylidene)-2-thiobarbituric acid | researchgate.net |

| 4-Methoxybenzaldehyde | Mg(NTf2)2 in water | 5-(4-Methoxybenzylidene)-2-thiobarbituric acid | researchgate.net |

| 4-Nitrobenzaldehyde | Acetic acid/Ethanol | 5-(4-Nitrobenzylidene)-2-thiobarbituric acid | researchgate.net |

Comparative Studies of 2-Thiobarbituric Acid Derivatives with Barbituric Acid Counterparts

The substitution of the C2-oxygen atom in barbituric acid with a sulfur atom to form 2-thiobarbituric acid introduces significant changes in the electronic and steric properties of the resulting derivatives. These differences have been the subject of comparative studies to understand their impact on chemical reactivity and potential applications.

One of the key differences lies in the acidity of the N-H protons. The thiocarbonyl group in 2-thiobarbituric acid derivatives is less electron-withdrawing than the carbonyl group in their barbituric acid counterparts. This generally results in a lower acidity of the N-H protons in the thio-derivatives.

Spectroscopic properties also differ significantly. In infrared spectroscopy, the C=S stretching vibration in 2-thiobarbituric acid derivatives appears at a lower frequency compared to the C=O stretching vibration in barbituric acid derivatives. In ¹H NMR spectroscopy, the chemical shifts of the N-H protons are also influenced by the presence of the sulfur atom.

Furthermore, the replacement of oxygen with sulfur can affect the lipophilicity of the molecule, which in turn can influence its solubility and biological activity. Some studies have suggested that thiobarbituric acid derivatives exhibit enhanced anticancer activity compared to their barbituric acid analogues, which may be attributed to increased lipid solubility. nih.gov

Table 2: General Physicochemical and Spectroscopic Differences

| Property | Barbituric Acid Derivatives | 2-Thiobarbituric Acid Derivatives |

|---|---|---|

| Acidity of N-H | Generally higher | Generally lower |

| IR C=O Stretch | ~1700-1750 cm⁻¹ | Absent at C2 |

| IR C=S Stretch | Absent | ~1100-1200 cm⁻¹ |

| Lipophilicity | Generally lower | Generally higher |

| Biological Activity | Varied | Often enhanced (e.g., anticancer) nih.gov |

Exploration of Fused Heterocyclic Systems Containing the Barbituric Acid Moiety

The 5-salicylidene-2-thiobarbituric acid scaffold serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The presence of multiple reactive sites, including the exocyclic double bond, the thioamide functionality, and the ortho-hydroxyl group on the salicylidene ring, allows for a variety of cyclization reactions.

One common strategy involves the intramolecular cyclization of the 5-salicylidene moiety. The ortho-hydroxyl group can act as a nucleophile, attacking the exocyclic double bond or participating in condensation reactions with other functionalities on the barbituric acid ring. This can lead to the formation of chromene-fused pyrimidine (B1678525) systems.

Another approach is the reaction of the 5-arylidene-2-thiobarbituric acid derivatives with various reagents to construct additional heterocyclic rings. For instance, the reaction of 5-benzylidene-2-thiobarbituric acids can lead to the formation of 5-phenyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones. nih.gov This suggests that similar pyran-fused systems could be accessible from 5-salicylidene-2-thiobarbituric acid.

Furthermore, multicomponent reactions involving 2-thiobarbituric acid, an aldehyde, and another active methylene compound can directly lead to the formation of fused systems, such as pyrano[2,3-d]pyrimidines. researchgate.net The reactivity of the 5-salicylidene-2-thiobarbituric acid can be harnessed to participate in [3+2] cycloaddition reactions, offering a pathway to novel fused polyheterocyclic compounds. researchgate.net

Emerging Scaffolds with Enhanced Academic Research Potential

Research into derivatives of Barbituric acid, 5-salicylidene-2-thio- has led to the development of emerging molecular scaffolds with significant potential for further academic exploration. These novel structures often arise from the modification of the core scaffold to enhance specific properties or to introduce new functionalities.

One area of interest is the development of hybrid molecules where the 5-salicylidene-2-thiobarbituric acid core is linked to other pharmacologically active moieties. For example, the incorporation of azole heterocycles at the C-5 position of barbituric acid has been explored to create compounds with potent antiproliferative activity. brieflands.comnih.gov This concept can be extended to the 5-salicylidene-2-thio- derivatives to generate novel hybrid scaffolds.

Another emerging trend is the synthesis of spirocyclic compounds derived from barbituric acid. The reaction of isatin, an amine, and barbituric acid can lead to the formation of spirooxindole-barbiturate derivatives. mdpi.com This synthetic strategy could be adapted for 2-thiobarbituric acid and salicylaldehyde derivatives to create novel spiro-fused systems with potential biological activities.

The exploration of thiobarbituric acid derivatives as building blocks for supramolecular chemistry and materials science is also a growing field. The ability of these molecules to form hydrogen-bonded networks and their unique electronic properties make them attractive candidates for the development of novel functional materials.

The continued investigation into the reactivity and synthetic potential of Barbituric acid, 5-salicylidene-2-thio- and its analogues is expected to yield a diverse array of new molecular scaffolds with exciting possibilities in medicinal chemistry, materials science, and beyond.

Advanced Applications in Materials Science and Catalysis

Barbituric Acid Derivatives as Versatile Building Blocks in Organic Synthesis

Derivatives of barbituric and thiobarbituric acid, including 5-salicylidene-2-thiobarbituric acid, are valuable building blocks in organic synthesis. Their preparation is most commonly achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. researchgate.netinorgchemres.org This reaction involves the condensation of an active methylene (B1212753) compound, such as 2-thiobarbituric acid, with an aldehyde, in this case, salicylaldehyde (B1680747).

The reaction is typically facilitated by a catalyst to achieve high yields and short reaction times. researchgate.net A variety of catalysts have been successfully employed for the synthesis of 5-arylidene barbituric and thiobarbituric acid derivatives, highlighting the robustness of this synthetic route. inorgchemres.orgresearchgate.netisca.me The resulting 5-salicylidene-2-thiobarbituric acid molecule serves as a potent electrophile and a versatile intermediate for further chemical transformations. mdpi.com Its structure allows for participation in various conjugate additions and cycloaddition processes, enabling the synthesis of more complex heterocyclic compounds and spirobarbiturates. mdpi.com

| Catalyst Type | Examples | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Homogeneous | Mg(NTf₂)₂ researchgate.net, Dicationic Ionic Liquids researchgate.net | Aqueous media, Room temperature | High yields, short reaction times, green chemistry approach researchgate.netresearchgate.net |

| Heterogeneous | CuO Nanoparticles isca.me, Fe₂O₃/MFe₂O₄ Nanoparticles inorgchemres.org | Solvent-free or mild conditions | Easy separation, catalyst reusability, high product purity inorgchemres.orgisca.me |

Application in Supramolecular Chemistry and Molecular Sensors

The structural features of 5-salicylidene-2-thiobarbituric acid make it an excellent candidate for applications in supramolecular chemistry. The thiobarbituric acid moiety contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), enabling the formation of ordered, self-assembled structures. mdpi.com The substitution of an oxygen atom with sulfur in the 2-position alters the hydrogen-bonding capabilities compared to standard barbituric acid, leading to different supramolecular motifs and crystalline structures. mdpi.comrsc.org These non-covalent interactions are crucial for designing and constructing novel materials with specific physicochemical properties. rsc.org

This capacity for molecular recognition is also harnessed in the development of molecular sensors. The salicylidene portion, combined with the acidic N-H protons and potential coordination sites, can interact selectively with specific ions. Salicylaldehyde-based derivatives have been designed as colorimetric and fluorescent probes for various anions and metal ions. mdpi.comrsc.org The binding of a target analyte to the sensor molecule can induce a conformational change or alter the electronic properties of the chromophore, resulting in a detectable change in color or fluorescence. mdpi.com For instance, related tripodal salicylaldehyde derivatives have shown a high binding ability and colorimetric response to acetate (B1210297) anions. mdpi.com

Role in Homogeneous and Heterogeneous Catalysis

While 5-salicylidene-2-thiobarbituric acid is often the product of a catalyzed reaction, its structure also suggests significant potential for its metal complexes to act as catalysts themselves. The molecule contains multiple donor atoms (O, N, and S), making it an effective chelating ligand for a wide range of transition metals. mdpi.comresearchgate.net The resulting metal complexes can feature unique geometries and electronic properties suitable for catalysis.

Schiff base ligands derived from salicylaldehyde and their metal complexes are well-known catalysts for various organic transformations, including carbon-carbon bond-forming reactions like the Mizoroki-Heck reaction. sapub.orgidosi.org Similarly, metal complexes of thiosemicarbazones derived from barbituric acid have been synthesized and studied for their electrochemical properties, which are relevant to catalytic redox cycles. mdpi.com

By analogy, a metal complex of 5-salicylidene-2-thiobarbituric acid could function as:

Homogeneous Catalysts: Dissolved in the reaction medium, these complexes could catalyze reactions such as oxidations, reductions, and coupling reactions. The electronic and steric properties of the catalyst could be fine-tuned by modifying the salicylidene or barbiturate (B1230296) core. chemrxiv.org

Heterogeneous Catalysts: By anchoring these metal complexes to solid supports like silica (B1680970) or polymers, robust and recyclable heterogeneous catalysts could be developed. This approach combines the high activity of molecular catalysts with the practical advantages of easy separation and reuse.

Potential in Dye-Sensitized Systems and Energy Conversion Applications

The electronic structure of 5-salicylidene-2-thiobarbituric acid is characteristic of an organic dye suitable for dye-sensitized solar cells (DSSCs). researchgate.net These molecules typically possess a donor-π-acceptor (D-π-A) architecture, which facilitates efficient intramolecular charge transfer upon photoexcitation—a critical process for injecting electrons into a semiconductor like TiO₂. researchgate.netrsc.org

In the 5-salicylidene-2-thiobarbituric acid structure:

The salicylidene group (containing a hydroxyl-substituted phenyl ring) can act as an electron-donating component.

The conjugated double bond system serves as the π-bridge .

The thiobarbituric acid moiety is a strong electron-withdrawing group, functioning as the electron acceptor and anchoring group to the semiconductor surface.

Theoretical and experimental studies on similar organic dyes confirm that modifying the acceptor group, such as by using thiobarbituric acid derivatives, can effectively tune the optical and photovoltaic properties of the dye. researchgate.net The use of such organic sensitizers is a key area of research for developing low-cost, efficient, and environmentally friendly solar energy conversion technologies. researchgate.netchemrxiv.org The performance of DSSCs relies on the dye's ability to absorb a broad range of the solar spectrum and to facilitate efficient electron transfer, properties for which 5-salicylidene-2-thiobarbituric acid shows considerable promise. mdpi.com

| Component | Function | Potential Advantage |

|---|---|---|

| Salicylidene Moiety (Donor) | Initiates charge separation by donating an electron upon light absorption. | Tunable electron-donating strength through substitution on the phenyl ring. |

| Conjugated System (π-Bridge) | Facilitates electron transfer from donor to acceptor. | Influences the absorption spectrum (color) of the dye. |

| Thiobarbituric Acid (Acceptor) | Accepts the electron and injects it into the semiconductor (e.g., TiO₂). Also acts as an anchoring group. | Strong electron-withdrawing nature promotes efficient charge transfer and strong binding to the semiconductor surface. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-salicylidene-2-thiobarbituric acid derivatives?

- Methodological Answer : The condensation of aldehydes (e.g., salicylaldehyde) with thiobarbituric acid under acidic conditions is a common approach. For example, heating thiobarbituric acid with salicylaldehyde in 12% hydrochloric acid or alcoholic solutions yields 5-arylidene derivatives . Solvent choice (aqueous vs. alcoholic) and reaction temperature (reflux conditions) influence yield and purity. Characterization via elemental analysis, FT-IR, and UV-Vis spectroscopy confirms structural integrity .

Q. How can UV-Vis spectroscopy be utilized to study the DNA-binding properties of barbituric acid derivatives?

- Methodological Answer : UV-Vis titration experiments monitor hypochromic shifts and isosbestic points when derivatives interact with DNA (e.g., calf thymus DNA). For instance, 5-substituted derivatives like 4j and 4m exhibit strong interactions via minor groove binding, validated by spectrophotometric titrations. Data analysis includes calculating binding constants (Kb) using the Benesi-Hildebrand equation .

Q. What analytical techniques are critical for characterizing barbituric acid derivatives?

- Methodological Answer : Key methods include:

- FT-IR : Identifies functional groups (e.g., C=O, C=S, and N-H stretching vibrations) .

- Single-crystal X-ray diffraction : Resolves supramolecular packing and hydrogen-bonding networks .

- Elemental CHNS analysis : Confirms stoichiometry .

- Thermogravimetric analysis (TGA) : Assesses thermal stability up to ~100°C for salts .